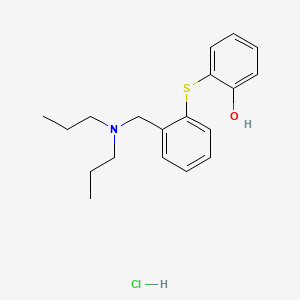
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a phenol group, a dipropylamino group, and a thioether linkage, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-((dipropylamino)methyl)phenol with a suitable thiol reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The thioether linkage and dipropylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl-: Similar in structure but lacks the dipropylamino and thioether groups.
Phenol, 4-((2-((dipropylamino)methyl)phenyl)thio)-: Similar but with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its specific substitution pattern and the presence of both dipropylamino and thioether groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
127906-67-6 |
|---|---|
Molecular Formula |
C19H26ClNOS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-3-13-20(14-4-2)15-16-9-5-7-11-18(16)22-19-12-8-6-10-17(19)21;/h5-12,21H,3-4,13-15H2,1-2H3;1H |
InChI Key |
QJXXDLXAJNZZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


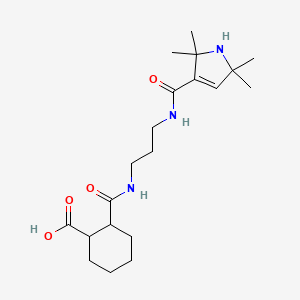

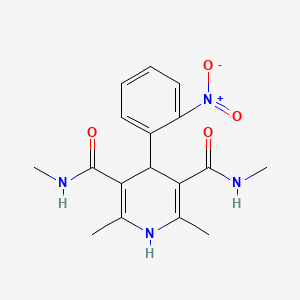
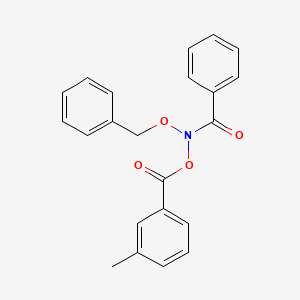
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
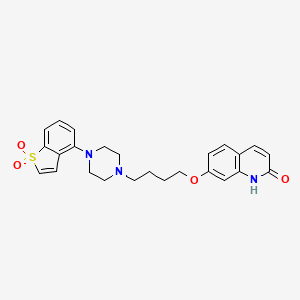
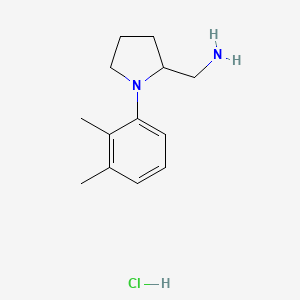
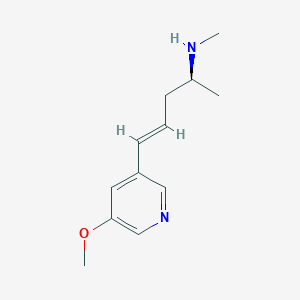
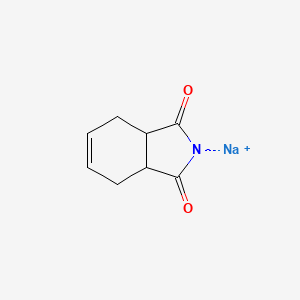
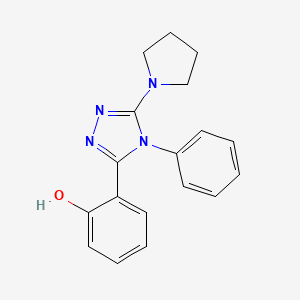

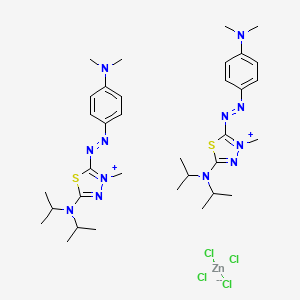
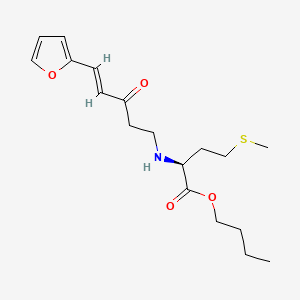
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
